Cas no 2138-49-0 (1,2-Benzenediol,3,5-bis(1-methylethyl)-)

1,2-Benzenediol,3,5-bis(1-methylethyl)-, also known as 3,5-diisopropylcatechol, is a substituted catechol derivative with notable applications in organic synthesis and specialty chemical production. Its structure features two isopropyl groups at the 3 and 5 positions, enhancing steric hindrance and influencing reactivity. This compound is valued for its role as an intermediate in the synthesis of antioxidants, pharmaceuticals, and polymerization inhibitors. The presence of hydroxyl groups allows for further functionalization, making it versatile in fine chemical manufacturing. Its stability under controlled conditions and compatibility with various reaction conditions contribute to its utility in research and industrial processes. Proper handling is advised due to potential sensitivity to oxidation.
1,2-Benzenediol,3,5-bis(1-methylethyl)- structure
2138-49-0 structure
Product Name:1,2-Benzenediol,3,5-bis(1-methylethyl)-
CAS No:2138-49-0
MF:C12H18O2
MW:194.270123958588
CID:269511
PubChem ID:75058
Update Time:2025-05-25

1,2-Benzenediol,3,5-bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,3,5-bis(1-methylethyl)-
    • 3,5-di(propan-2-yl)benzene-1,2-diol
    • 3,5-Diisopropylcatechol
    • 3,5-diisopropylbenzene-1,2-diol
    • 3,5-Diisopropyl-brenzcatechin
    • 3,5-Diisopropylpyrocatechol
    • BDBM50409538
    • DTXSID40175645
    • 3, 5-di(propan-2-yl)benzene-1, 2-diol
    • NSC-59850
    • NSC 59850
    • MFCD00008883
    • CHEMBL111740
    • SCHEMBL1617739
    • InChI=1/C12H18O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,13-14H,1-4H
    • NS00026855
    • EINECS 218-386-6
    • AKOS015889387
    • 1,2-Benzenediol, 3,5-bis(1-methylethyl)-
    • 2138-49-0
    • FT-0711633
    • 3,5-Diisopropylcatechol, technical grade, 90%
    • NSC59850
    • VMYLKGAEBQHVPE-UHFFFAOYSA-N
    • 3,5-Bis(1-methylethyl)-1,2-benzenediol
    • J-014026
    • G7Z5WUX63N
    • Inchi: 1S/C12H18O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,13-14H,1-4H3
    • InChI Key: VMYLKGAEBQHVPE-UHFFFAOYSA-N
    • SMILES: OC1=C(C=C(C=C1C(C)C)C(C)C)O

Computed Properties

  • Exact Mass: 194.13100
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • Surface Charge: 0
  • Tautomer Count: 79
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0086 (rough estimate)
  • Melting Point: 78-86 °C (dec.)(lit.)
  • Boiling Point: 179-181 °C30 mm Hg(lit.)
  • Refractive Index: 1.4750 (estimate)
  • PSA: 40.46000
  • LogP: 3.34460
  • Solubility: Not determined

1,2-Benzenediol,3,5-bis(1-methylethyl)- Security Information

  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1,2-Benzenediol,3,5-bis(1-methylethyl)- Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

1,2-Benzenediol,3,5-bis(1-methylethyl)- Pricemore >>

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Additional information on 1,2-Benzenediol,3,5-bis(1-methylethyl)-

Research Brief on 1,2-Benzenediol,3,5-bis(1-methylethyl)- (CAS: 2138-49-0): Recent Advances and Applications

The compound 1,2-Benzenediol,3,5-bis(1-methylethyl)-, commonly referred to by its CAS number 2138-49-0, has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development.

Recent studies have highlighted the antioxidant properties of 1,2-Benzenediol,3,5-bis(1-methylethyl)-, which are attributed to its phenolic structure. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in scavenging free radicals, suggesting potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. The compound's ability to modulate cellular redox pathways was particularly noteworthy, with in vitro assays showing a 40% reduction in reactive oxygen species (ROS) levels at concentrations as low as 10 μM.

In the realm of synthetic chemistry, advancements have been made in the efficient production of 2138-49-0. A novel catalytic method developed by researchers at ETH Zurich in 2024 enables a 75% yield improvement over traditional synthesis routes, using a palladium-based catalyst under mild reaction conditions. This breakthrough, detailed in Angewandte Chemie, addresses previous challenges related to scalability and purity, making the compound more accessible for pharmaceutical applications.

Pharmacological investigations have revealed promising antimicrobial properties of 1,2-Benzenediol,3,5-bis(1-methylethyl)-. A multi-center study published in Antimicrobial Agents and Chemotherapy (2024) reported significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 8-16 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies.

Current research directions include exploring the compound's potential in cancer therapy. Preliminary results from MD Anderson Cancer Center indicate that 2138-49-0 may act as a modulator of apoptosis pathways in certain cancer cell lines. In particular, studies on pancreatic cancer models showed a synergistic effect when combined with standard chemotherapeutic agents, increasing apoptosis rates by approximately 35% compared to monotherapy.

Despite these promising findings, challenges remain in the clinical translation of 1,2-Benzenediol,3,5-bis(1-methylethyl)-. Pharmacokinetic studies reveal relatively short plasma half-life (approximately 2.3 hours in rodent models), necessitating further structural optimization or formulation development. Additionally, comprehensive toxicology profiles are still being established, though current data suggest favorable safety margins at therapeutic doses.

The compound's unique chemical properties have also sparked interest in materials science applications. Recent work published in Advanced Materials (2024) demonstrates its utility as a building block for organic semiconductors, with potential applications in flexible electronics and biosensors. The isopropyl substituents appear to enhance molecular packing while maintaining solution processability, offering advantages over traditional phenolic materials.

In conclusion, 1,2-Benzenediol,3,5-bis(1-methylethyl)- (2138-49-0) represents a versatile compound with multifaceted applications across chemical, biomedical, and materials science domains. Ongoing research continues to uncover new potential for this molecule, particularly in addressing current challenges in drug-resistant infections and oxidative stress-related pathologies. Future studies should focus on improving pharmacokinetic properties and conducting more extensive preclinical evaluations to facilitate translation to clinical applications.

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